Benzydamine N-oxide

Anti-inflammatory pharmacology Metabolite activity Carrageenin-induced edema

Benzydamine N-Oxide (BZY-NO, CAS 36504-71-9, molecular formula C₁₉H₂₃N₃O₂, molecular weight 325.40) is the primary N-oxidized metabolite of the nonsteroidal anti-inflammatory drug benzydamine. It is classified chemically as a tertiary amine N-oxide derivative of a benzylindazole, functioning as a synthetic oxidative metabolite standard.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 36504-71-9
Cat. No. B030343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzydamine N-oxide
CAS36504-71-9
SynonymsN,N-Dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine; 
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-]
InChIInChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
InChIKeyVHKKEFPZHPEYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzydamine N-Oxide (CAS 36504-71-9): Metabolite Standard and FMO Probe for Pharmaceutical and Biomedical Research


Benzydamine N-Oxide (BZY-NO, CAS 36504-71-9, molecular formula C₁₉H₂₃N₃O₂, molecular weight 325.40) is the primary N-oxidized metabolite of the nonsteroidal anti-inflammatory drug benzydamine [1]. It is classified chemically as a tertiary amine N-oxide derivative of a benzylindazole, functioning as a synthetic oxidative metabolite standard. Benzydamine N-oxide is formed endogenously in humans and multiple preclinical species via flavin-containing monooxygenase (FMO)-dependent N-oxygenation of the parent drug [2]. As a compound with documented analytical and pharmacological differentiation from its parent, benzydamine N-oxide is procured primarily as an analytical reference standard for pharmaceutical quality control, a functional probe substrate for measuring FMO enzyme activity in vitro and in vivo, and a metabolite standard for pharmacokinetic investigations [3].

Why Generic Substitution Fails: Benzydamine N-Oxide's Functional and Metabolic Distinctiveness vs. Parent Benzydamine


Benzydamine N-oxide cannot be functionally substituted by benzydamine or other N-oxide metabolites for several evidence-based reasons. First, the two compounds exhibit quantifiably different in vivo pharmacological activities following oral administration; benzydamine N-oxide demonstrates approximately two-thirds the anti-edematous potency of the parent drug, while showing no activity via intravenous administration—a route-dependent activity profile not shared by benzydamine [1]. Second, benzydamine N-oxide serves as a specific analytical endpoint for FMO enzyme activity, as its formation is exclusively FMO-dependent in humans (primarily FMO3), whereas benzydamine undergoes metabolism via both FMO and cytochrome P450 pathways, making the parent unsuitable as a selective FMO probe [2]. Third, in pharmaceutical quality control contexts, benzydamine N-oxide is an identified impurity that must be specifically quantified and controlled in benzydamine drug substance and product release testing; no alternative compound can serve as an authentic reference standard for this specific chemical entity [3].

Quantitative Differentiation of Benzydamine N-Oxide: Evidence-Based Comparative Data for Scientific Selection


Oral Anti-Edematous Activity of Benzydamine N-Oxide vs. Parent Benzydamine in Rat Carrageenin Inflammation Model

Benzydamine N-oxide maleate administered orally demonstrated anti-edematous activity amounting to two-thirds (approximately 67%) of that observed for the parent drug benzydamine hydrochloride, whereas the same compound administered intravenously showed no anti-edematous effect [1]. This differential route-dependent activity contrasts with the parent drug and indicates that benzydamine N-oxide undergoes reduction back to active benzydamine in vivo following oral absorption [1].

Anti-inflammatory pharmacology Metabolite activity Carrageenin-induced edema

Selectivity of Benzydamine N-Oxidation as a Flavin-Containing Monooxygenase (FMO)-Specific Index Reaction vs. Cytochrome P450 Metabolism

The formation of benzydamine N-oxide from benzydamine was inhibited in a dose-dependent manner when hepatocytes were coincubated with methimazole (an FMO substrate), whereas N-octylamine (a cytochrome P450 inhibitor) had no inhibitory effect on N-oxide formation [1]. In vitro evaluations further confirmed that benzydamine is metabolized to its N-oxide metabolite most efficiently by human FMO isoforms, with minimal contribution from cytochrome P450 enzymes, establishing the N-oxidation reaction as a selective index for FMO activity [2].

Drug metabolism FMO enzyme activity Cytochrome P450

HPLC-Fluorimetric Detection Sensitivity and Recovery for Benzydamine N-Oxide Quantification in Plasma

A validated HPLC method with fluorimetric detection was established for the simultaneous quantification of benzydamine and its metabolite N-oxide in human plasma, achieving a recovery of over 97% for both analytes when using an extraction column [1]. The method demonstrated adequate sensitivity, specificity, and reproducibility for pharmacokinetic monitoring following both oral and topical benzydamine administration [1].

Analytical method validation Pharmacokinetics HPLC-fluorescence

Plasma Metabolic Profile Differentiation: Benzydamine N-Oxide vs. Demethyl Benzydamine in Humanized-Liver Mice

In humanized-liver TK-NOG mice following oral benzydamine administration (10 mg/kg), plasma concentrations of benzydamine N-oxide were slightly higher than those of demethyl benzydamine [1]. In contrast, in control TK-NOG mice and ganciclovir-treated mice (with ablated liver cells), concentrations of demethyl benzydamine were slightly higher than those of benzydamine N-oxide [1]. This differential metabolite profile demonstrates that the relative abundance of N-oxide versus N-demethylated metabolites shifts depending on the presence of functional human hepatic FMO activity.

Pharmacokinetics Species differences Metabolic profiling

Benzydamine N-Oxide as a Reference Standard for Pharmaceutical Impurity Control and ANDA Submissions

Benzydamine N-oxide is an identified impurity of benzydamine drug substance that must be controlled per regulatory requirements enforced by the FDA, EMA, and ICH [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Pharmaceutical quality control Impurity profiling Regulatory compliance

Stability of FMO Activity Assessed by Benzydamine N-Oxidation vs. Cytochrome P450 Activity in Cultured Hepatocytes

In contrast to cytochrome P450 activity, FMO activity assessed by benzydamine N-oxidation was relatively stable for all species studied (rat, hamster, rabbit, dog, human) during 72-hour hepatocyte monolayer cultures [1]. This differential stability profile makes benzydamine N-oxidation a robust endpoint for long-term in vitro metabolism studies, whereas P450-dependent endpoints decline rapidly in culture.

Enzyme stability Hepatocyte culture In vitro metabolism

Evidence-Based Application Scenarios for Benzydamine N-Oxide in Pharmaceutical and Biomedical Research


FMO Enzyme Activity Probe in Drug Metabolism and Pharmacogenomics Studies

Benzydamine N-oxide is the analytical endpoint for quantifying FMO enzyme activity in vitro and in vivo. Its formation is exclusively FMO-dependent (primarily FMO3 in humans) and is inhibited by methimazole but unaffected by cytochrome P450 inhibitors [1]. This selectivity, combined with the stability of FMO activity over 72-hour hepatocyte cultures compared with rapidly declining P450 activity, makes benzydamine N-oxidation a robust index reaction for FMO phenotyping and pharmacogenomic investigations of FMO3 polymorphisms [1].

Pharmacokinetic and Metabolite Profiling Following Benzydamine Administration

Benzydamine N-oxide serves as a reference standard for quantifying the major oxidative metabolite in plasma and urine following benzydamine administration. Validated HPLC-fluorimetric methods achieve >97% recovery for both parent and N-oxide metabolites, enabling robust pharmacokinetic monitoring [2]. In humanized-liver mouse models, benzydamine N-oxide plasma concentrations exceed those of demethyl benzydamine—a profile reversed in control mice—demonstrating the compound's specific utility in assessing human-relevant FMO-mediated metabolism [3].

Pharmaceutical Impurity Reference Standard for Quality Control and Regulatory Submissions

Benzydamine N-oxide is a specified impurity that must be quantified in benzydamine drug substance and product per FDA, EMA, and ICH requirements [4]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and supports analytical method development, method validation (AMV), quality control (QC), and ANDA submissions [5]. Traceability to USP or EP pharmacopeial standards can be provided based on feasibility [5].

Pharmacological Studies on Metabolite Contribution to Benzydamine Therapeutic Effect

Benzydamine N-oxide exhibits route-dependent anti-inflammatory activity distinct from the parent drug: following oral administration, it demonstrates anti-edematous activity approximately 67% of benzydamine's potency, while intravenous administration yields no effect [6]. This differential activity profile, attributed to in vivo reduction of the N-oxide back to active benzydamine, makes the compound valuable for investigating the contribution of metabolites to the overall therapeutic effect of benzydamine and for studying in vivo N-oxide reduction mechanisms [6].

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